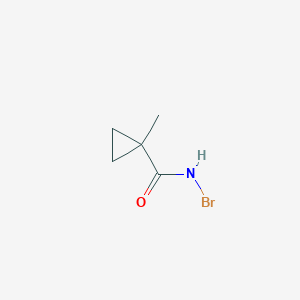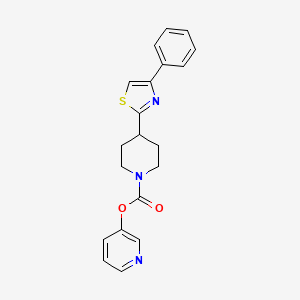
Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a combination of pyridine, thiazole, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the thiazole and piperidine rings with the pyridine moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine or thiazole rings using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the pyridine ring may yield piperidine derivatives.
Aplicaciones Científicas De Investigación
Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or neuroprotective agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Piperidine Derivatives: Compounds like piperidine and its derivatives are known for their use in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate is unique due to its specific combination of pyridine, thiazole, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H19N3O2S |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H19N3O2S/c24-20(25-17-7-4-10-21-13-17)23-11-8-16(9-12-23)19-22-18(14-26-19)15-5-2-1-3-6-15/h1-7,10,13-14,16H,8-9,11-12H2 |
Clave InChI |
HEQLFJMQSWGOMU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=NC(=CS2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13881966.png)
![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
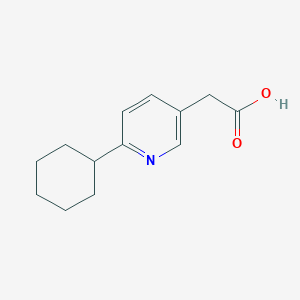
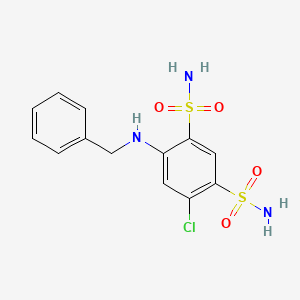
![Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)
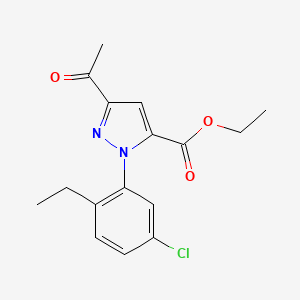
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)


![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)
